2-(([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)methyl)-2-methylbutanoic acid 2-(([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)methyl)-2-methylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 1552504-03-6
VCID: VC6359564
InChI: InChI=1S/C21H23NO4/c1-3-21(2,19(23)24)13-22-20(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,3,12-13H2,1-2H3,(H,22,25)(H,23,24)
SMILES: CCC(C)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Molecular Formula: C21H23NO4
Molecular Weight: 353.418

2-(([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)methyl)-2-methylbutanoic acid

CAS No.: 1552504-03-6

Cat. No.: VC6359564

Molecular Formula: C21H23NO4

Molecular Weight: 353.418

* For research use only. Not for human or veterinary use.

2-(([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)methyl)-2-methylbutanoic acid - 1552504-03-6

Specification

CAS No. 1552504-03-6
Molecular Formula C21H23NO4
Molecular Weight 353.418
IUPAC Name 2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-methylbutanoic acid
Standard InChI InChI=1S/C21H23NO4/c1-3-21(2,19(23)24)13-22-20(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,3,12-13H2,1-2H3,(H,22,25)(H,23,24)
Standard InChI Key KIVTXIXNORDKFI-UHFFFAOYSA-N
SMILES CCC(C)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

2-(([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)methyl)-2-methylbutanoic acid is a branched-chain amino acid derivative featuring:

  • An Fmoc-protected aminomethyl group at the β-position of the butanoic acid backbone.

  • A methyl substituent at the α-carbon, conferring steric hindrance and influencing peptide chain conformation .

The compound exists in two enantiomeric forms:

Property(R)-Enantiomer(S)-Enantiomer
CAS No.1231709-22-0 501331-02-8
Molecular FormulaC₂₀H₂₁NO₄ C₂₁H₂₃NO₄
Molecular Weight339.39 g/mol 353.41 g/mol
Optical Rotation[α]D = +21° ± 2° (c=1 in DMF) Data not explicitly reported

The (R)-enantiomer is characterized by a positive optical rotation, while the (S)-form is employed in neuropeptide studies .

Spectroscopic Validation

¹H NMR spectra for both enantiomers align with expected structural features, including:

  • Fmoc aromatic protons: 7.3–7.8 ppm (multiplet, 8H).

  • Methyl groups: 1.0–1.2 ppm (singlet, 3H for α-methyl; doublet, 3H for β-methyl in the S-enantiomer) .

  • Carboxylic acid proton: 12.1 ppm (broad singlet) .

Purity assessments via NMR confirm ≥97% homogeneity for commercial batches .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via Fmoc protection of the parent amino acid under mild conditions:

  • Amino Group Activation: React 2-(aminomethyl)-2-methylbutanoic acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in dichloromethane (DCM) or tetrahydrofuran (THF).

    R-NH2+Fmoc-ClBaseR-NH-Fmoc+HCl\text{R-NH}_2 + \text{Fmoc-Cl} \xrightarrow{\text{Base}} \text{R-NH-Fmoc} + \text{HCl}

    Bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralize HCl, driving the reaction to completion .

  • Purification: Recrystallization from ethyl acetate/hexane mixtures or silica gel chromatography yields >95% pure product .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance yield (typically >85%) and reduce solvent waste. Key parameters:

  • Temperature: 25–30°C to prevent Fmoc cleavage.

  • Residence Time: 10–15 minutes for complete conversion.

  • Automation: Integrated systems monitor pH and intermediate purity in real-time .

Chemical Reactivity and Applications

Deprotection and Peptide Coupling

The Fmoc group is selectively removed using 20% piperidine in DMF, exposing the primary amine for subsequent peptide bond formation:

R-NH-FmocpiperidineR-NH2+Fmoc-piperidine adduct\text{R-NH-Fmoc} \xrightarrow{\text{piperidine}} \text{R-NH}_2 + \text{Fmoc-piperidine adduct}

Coupling Reagents:

  • Carbodiimides: Dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

  • Phosphonium Salts: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) .

Bioconjugation and Drug Delivery

The compound’s branched structure enhances peptide stability against proteolytic degradation. Notable applications include:

  • Targeted Therapeutics: Conjugation to antibodies for cancer-specific drug delivery .

  • Neuropeptide Analogues: Synthesis of blood-brain barrier-penetrating peptides for Alzheimer’s disease research .

Physicochemical Properties

Solubility and Stability

SolventSolubility (mg/mL)Stability (25°C)
DMF50>12 months
DCM306 months
Water<0.1Not recommended

Storage Recommendations:

  • Short-term: Room temperature (desiccated).

  • Long-term: -20°C under argon .

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory tract irritation

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats are mandatory during handling .

Environmental Impact

The compound’s biodegradability is low (OECD 301F test: <10% degradation in 28 days). Waste must be incinerated in approved facilities .

Future Directions and Research Opportunities

  • Enantioselective Synthesis: Developing asymmetric catalysis routes to access enantiopure forms .

  • Peptide Mimetics: Engineering β²-homoamino acid analogues for improved pharmacokinetics .

  • Sustainable Production: Solvent-free mechanochemical synthesis to reduce E-factor.

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